Acarbose EP Impurity D

Pharmaceutical impurity profiling HPLC method development Pharmacopoeial reference standard

Acarbose EP Impurity D (synonyms: Acarviosine-glucose, Amylostatin XG, Acarviostatin I00; CAS 68128-53-0; molecular formula C₁₉H₃₃NO₁₃; molecular weight 483.47 g/mol) is a specified impurity of the antidiabetic drug acarbose, officially listed in the European Pharmacopoeia (Ph. Eur.) monograph under Specified Impurities A through H.

Molecular Formula C19H33NO13
Molecular Weight 483.5 g/mol
Cat. No. B14038269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose EP Impurity D
Molecular FormulaC19H33NO13
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO
InChIInChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19-/m1/s1
InChIKeySNMISNLUIRCRQE-YOQJKDJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acarbose EP Impurity D (CAS 68128-53-0) – Structural Identity and Pharmacopoeial Classification


Acarbose EP Impurity D (synonyms: Acarviosine-glucose, Amylostatin XG, Acarviostatin I00; CAS 68128-53-0; molecular formula C₁₉H₃₃NO₁₃; molecular weight 483.47 g/mol) is a specified impurity of the antidiabetic drug acarbose, officially listed in the European Pharmacopoeia (Ph. Eur.) monograph under Specified Impurities A through H [1]. Structurally, it comprises the conserved acarviosin core (cyclitol + amino sugar) coupled to a single D-glucose unit, making it the smallest impurity in the EP transparency list [2]. It is formed during the microbial fermentation process by Actinoplanes sp. and can also be generated hydrolytically from acarbose [3]. Unlike its higher-sugar counterparts (Impurities A, B, C, E, F, G, H), Impurity D possesses a pseudotrisaccharide rather than pseudotetrasaccharide or pseudopentasaccharide architecture, a defining feature with direct consequences for chromatographic behavior, biological potency, and degradation pathway selectivity [2].

Why Acarbose EP Impurity D Cannot Be Substituted with Other Acarbose Impurities in Analytical and Pharmacological Contexts


Acarbose EP Impurities A through H share the identical acarviosin pharmacophoric core but diverge in the number and identity of appended sugar residues, and these seemingly minor structural variations translate into large quantitative differences across every measurable dimension [1]. Impurity D (one glucose; MW 483) is not a simple truncated version of Impurity A (two sugars; MW 645) or Impurity E (three sugars; MW 807): it occupies a distinct chromatographic retention window, exhibits a fundamentally different enzyme inhibition profile — 430-fold greater α-glucosidase inhibition than acarbose itself [2] — and follows a unique acid-catalyzed rather than base-catalyzed degradation pathway [3]. Substituting Impurity D with any other EP impurity for method validation, system suitability testing, or pharmacological profiling introduces errors in retention time assignment, quantification accuracy, and biological activity interpretation, each of which can delay regulatory submission or compromise batch release decisions [1].

Acarbose EP Impurity D – Comparator-Anchored Quantitative Differentiation Evidence


Structural Classifier: Impurity D as the Sole Monoglucosyl (Pseudotrisaccharide) EP Impurity – Direct Chromatographic Consequence

Acarbose EP Impurity D is the only EP-specified impurity bearing a single glucose unit (pseudotrisaccharide; C₁₉H₃₃NO₁₃, MW 483.47), in contrast to all other specified impurities: acarbose itself, Impurity A, Impurity B, Impurity C, and Impurity H each carry two sugar units (pseudotetrasaccharides; MW ~645), while Impurities E, F, and G carry three sugar units (pseudopentasaccharides; MW ~807) [1]. This fundamental structural difference — documented in the Ph. Eur. transparency list and structurally classified by Leistner & Holzgrabe (2022) — produces a distinct retention time in both the compendial aminopropyl-silyl HPLC-UV method (210 nm) and alternative Amide-HILIC CAD methods, enabling unambiguous peak identification in impurity profiling [1].

Pharmaceutical impurity profiling HPLC method development Pharmacopoeial reference standard

α-Glucosidase Inhibition: Impurity D (Acarviosine-Glucose) Exhibits 430-Fold Greater Potency Than Acarbose Against Baker's Yeast Enzyme

In a direct comparative enzyme-inhibition study, acarviosine-glucose (Impurity D) was tested head-to-head against acarbose and isoacarbose for inhibition of three carbohydrate-active enzymes. Against baker's yeast α-glucosidase, acarviosine-glucose inhibited 430 times more potently than acarbose; against cyclomaltodextrin glucanosyltransferase (CGTase), it inhibited 6 times more than acarbose [1]. All three compounds acted as competitive inhibitors of α-glucosidase but as mixed noncompetitive inhibitors of α-amylase and CGTase, with Kᵢ values dependent on enzyme source [1]. This establishes Impurity D not merely as a process-related contaminant but as a biologically relevant entity with differentiated target engagement.

α-Glucosidase inhibition Enzyme kinetics Antidiabetic drug discovery

In Vivo Metabolic Superiority: Acarviosine-Glucose (Impurity D) Produces Significantly Greater Hypoglycemic and Hypotriglyceridemic Effects Than Acarbose in Diabetic Mice

In a controlled in vivo feeding study, acarviosine-glucose (AcvGlc; Impurity D) administered at 50 and 100 mg/100 g diet for one week significantly reduced plasma glucose by 42% and plasma triglycerides by 51% in db/db diabetic mice (p < 0.0001) [1]. Critically, the hypoglycemic and hypotriglyceridemic effects of AcvGlc were slightly but significantly greater than those observed with acarbose treatment at equivalent doses in C57BL/6J mice (p < 0.0001), and glucose tolerance was significantly improved at all time points in an oral glucose tolerance test (p < 0.01) [1]. Mechanistically, AcvGlc downregulated hepatic GLUT10 expression while upregulating intestinal GLUT12 — a pattern distinct from that reported for acarbose [1].

In vivo pharmacology Type 2 diabetes Metabolic drug development

EP Specification Limit Differentiator: Impurity D Permitted at 1.0% Max — Higher Than Impurities E, F, and G — Reflecting Distinct Manufacturing Prevalence

The EP-specified acceptance criteria for acarbose-related substances assign Impurity D a maximum limit of 1.0%, which is 2- to 5-fold higher than the limits for Impurity E (0.2% max), Impurity F (0.3% max), and Impurity G (0.3% max), and sits between Impurity B (0.5% max) and Impurity C (1.5% max) . This differential threshold is not arbitrary: it reflects the fact that Impurity D, as the monoglucosyl fragment, is a more abundant and consistently observed process-related impurity arising from incomplete glycosylation during fermentation or from hydrolytic cleavage of acarbose's terminal glucose [1]. Consequently, Impurity D reference standards are consumed at higher volumes per batch release test than those for lower-limit impurities.

Pharmacopoeial compliance Quality control Batch release testing

Selective Chemical Degradation Pathway: Impurity D Is Enriched Under Acidic Hydrolysis Whereas Impurity A Requires Alkaline Conditions

A systematic forced-degradation study demonstrated that Impurity D and Impurity A are generated under orthogonal chemical conditions: Impurity D is selectively enriched under strongly acidic hydrolysis (25°C, 12 mol/L HCl, 1 h), while Impurity A is preferentially generated under alkaline conditions (30°C, 0.5 mol/L NaOH, 3 h) [1]. The resulting crude degradation products were subsequently purified by preparative HPLC and structurally confirmed by high-resolution mass spectrometry, yielding high-purity Impurity D and Impurity A isolates suitable for use as in-house reference standards [1]. This orthogonal degradation selectivity enables targeted impurity enrichment strategies and provides a route to generate Impurity D reference material independent of fermentation-derived impurity mixtures.

Forced degradation Impurity isolation Preparative chromatography

Acarbose EP Impurity D – Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmacopoeial Method Validation and System Suitability for ANDA/DMF Submission

Impurity D is a mandatory component of the Ph. Eur. system suitability mixture (alongside Impurities A, B, C, E, F, and G) for acarbose related substances testing [1]. Its unique single-glucose architecture (MW 483 vs. MW 645 for acarbose) produces a discrete, well-resolved peak on both compendial amino columns (UV 210 nm) and alternative Amide-HILIC phases (CAD), enabling unambiguous retention time identification and peak purity verification [2]. Given that its EP specification limit of 1.0% max is among the highest of all acarbose impurities [3], Impurity D is consumed at disproportionately higher volumes in routine QC batch release than Impurities E (0.2%), F (0.3%), or G (0.3%), making reliable supply and lot-to-lot consistency critical for laboratories supporting ANDA and DMF regulatory submissions. Laboratories should procure Impurity D reference standards with full Certificates of Analysis including HPLC purity, NMR, and HRMS data, ideally with traceability to EP or USP pharmacopoeial standards.

α-Glucosidase Inhibitor Drug Discovery and Lead Optimization

Acarviosine-glucose (Impurity D) is not merely a process impurity: it exhibits 430-fold greater inhibition of baker's yeast α-glucosidase than acarbose and 6-fold greater inhibition of cyclomaltodextrin glucanosyltransferase, acting as a competitive inhibitor of α-glucosidase [1]. In vivo, it produces significantly greater reductions in plasma glucose (42%) and triglycerides (51%) in db/db diabetic mice compared with acarbose (p < 0.0001), with sustained improvement in glucose tolerance at all OGTT time points (p < 0.01) [2]. These data establish Impurity D as a validated pseudotrisaccharide scaffold for medicinal chemistry programs targeting next-generation α-glucosidase inhibitors. Drug discovery laboratories procuring Impurity D for structure-activity relationship (SAR) studies benefit from its defined stereochemistry, well-characterized enzyme kinetics (competitive Ki), and confirmed in vivo efficacy profile — all of which reduce lead optimization risk compared with screening uncharacterized acarbose analogs or degradation products.

Forced Degradation and Stability-Indicating Method Development

For laboratories developing stability-indicating HPLC methods for acarbose drug substance or drug product, Impurity D serves a dual role: as a system suitability marker and as a degradant target. The selective enrichment of Impurity D under strong acidic conditions (25°C, 12 mol/L HCl, 1 h) — orthogonal to the alkaline conditions that favor Impurity A generation (30°C, 0.5 mol/L NaOH, 3 h) — provides a validated preparative route for generating high-purity Impurity D isolates for use as in-house reference standards or degradation study spikes [1]. This acid-selective degradation pathway is mechanistically grounded in the cleavage of the terminal glucose from acarbose's pseudotetrasaccharide core, yielding the pseudotrisaccharide Impurity D as the predominant acidic degradant. Laboratories performing ICH Q1A stress testing can leverage this orthogonal selectivity to resolve Impurity D from co-eluting impurities and to establish degradation kinetics that inform shelf-life specification setting.

Pharmacological Impurity Qualification and Safety Threshold Determination

Because Impurity D (acarviosine-glucose) is pharmacologically active — exhibiting α-glucosidase inhibition 430× more potent than acarbose in vitro [1] and producing significantly greater in vivo hypoglycemic effects (p < 0.0001 vs. acarbose) with modulation of hepatic GLUT10 and intestinal GLUT12 transporters [2] — it cannot be treated as a toxicologically inert process impurity during impurity qualification. ICH Q3A/B guidelines require that impurities exceeding the qualification threshold be evaluated for biological activity relevant to the drug's mechanism of action. The quantitative differentiation data summarized here — spanning enzyme inhibition, in vivo glucose lowering, and transporter modulation — provide a directly citable evidence base for establishing Impurity D-specific qualification thresholds in regulatory dossiers. Procurement of highly characterized Impurity D reference material (≥98% purity by HPLC, with full spectroscopic characterization) is essential for generating the reproducible pharmacology and toxicology data required by global health authorities.

Quote Request

Request a Quote for Acarbose EP Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.